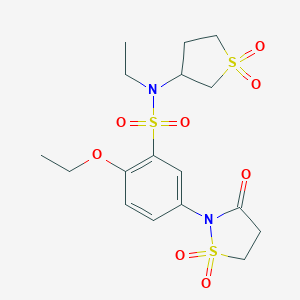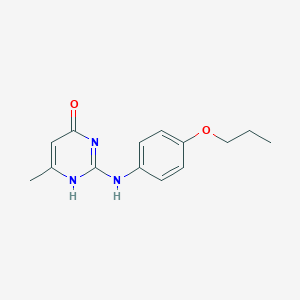
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is a pyrimidine derivative that has been widely studied for its potential in scientific research. This compound has shown promise in various applications, including cancer treatment, drug design, and as a tool for understanding biological processes.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one involves its ability to selectively target certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has a number of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective inhibitors of specific kinases. Additionally, researchers are exploring the potential of this compound in combination with other drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for understanding various biological processes.
Méthodes De Synthèse
The synthesis of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is typically achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-propoxyaniline with ethyl acetoacetate, followed by cyclization with ammonium acetate and the addition of a methyl group.
Applications De Recherche Scientifique
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has been studied extensively for its potential in scientific research. One area of focus has been its use in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
Propriétés
Nom du produit |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-19-12-6-4-11(5-7-12)16-14-15-10(2)9-13(18)17-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
ZDASCXHIMHSKFL-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



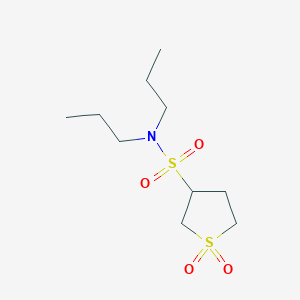
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
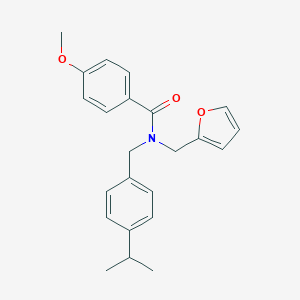
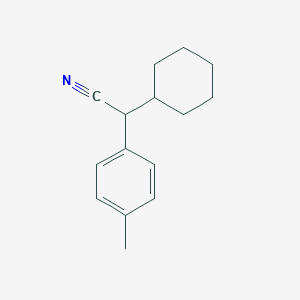
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
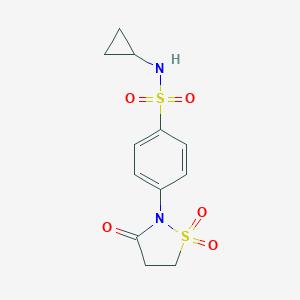
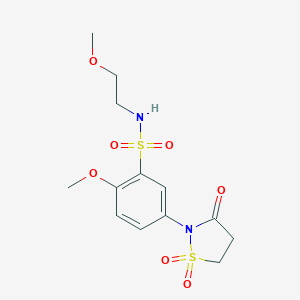
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
